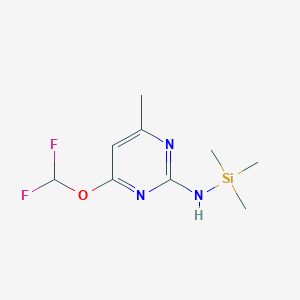
4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine is a synthetic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine typically involves multiple steps, including the introduction of the difluoromethoxy group, methylation, and silylation. One common approach is to start with a pyrimidine derivative and introduce the difluoromethoxy group through a nucleophilic substitution reaction. The methyl group can be introduced via alkylation, and the trimethylsilyl group is added using silylating agents such as trimethylsilyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .
化学反应分析
Types of Reactions: 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine has several scientific research applications:
作用机制
The mechanism of action of 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and trimethylsilyl groups can enhance the compound’s binding affinity and specificity, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammatory processes or interfere with viral replication by targeting viral enzymes .
相似化合物的比较
4,6-Dimethoxy-N-(3-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine: This compound shares a similar pyrimidine core but differs in the substituents, leading to different chemical and biological properties.
4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol: Another pyrimidine derivative with different substituents, used in various chemical and biological studies.
Uniqueness: 4-(Difluoromethoxy)-6-methyl-N-(trimethylsilyl)pyrimidin-2-amine is unique due to the presence of the difluoromethoxy and trimethylsilyl groups, which confer distinct chemical reactivity and biological activity. These groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
90854-75-4 |
|---|---|
分子式 |
C9H15F2N3OSi |
分子量 |
247.32 g/mol |
IUPAC 名称 |
4-(difluoromethoxy)-6-methyl-N-trimethylsilylpyrimidin-2-amine |
InChI |
InChI=1S/C9H15F2N3OSi/c1-6-5-7(15-8(10)11)13-9(12-6)14-16(2,3)4/h5,8H,1-4H3,(H,12,13,14) |
InChI 键 |
NYABMMJWHLOAOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)N[Si](C)(C)C)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















